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Compound of Interest

Compound Name: RB-005

Cat. No.: B610422 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural analogs and derivatives of RB-005, a

selective inhibitor of sphingosine kinase 1 (SK1). The information presented herein is compiled

from publicly available scientific literature and is intended to serve as a valuable resource for

researchers engaged in the study of SK1 inhibition and the development of related therapeutic

agents.

Core Compound: RB-005
RB-005, with the chemical name 1-(4-octylphenethyl)piperidin-4-amine, has been identified as

a potent and selective inhibitor of sphingosine kinase 1 (SK1), a key enzyme in the sphingolipid

signaling pathway.[1] It exhibits an IC50 of 3.6 µM for SK1.[1] The core structure of RB-005
consists of a 4-octylphenyl lipophilic tail connected via a phenethyl linker to a polar piperidin-4-

ol headgroup. This guide will explore various modifications to this core structure and their

impact on inhibitory activity and selectivity.

Data Presentation: Quantitative Analysis of RB-005
Analogs
The following tables summarize the inhibitory activity of various structural analogs of RB-005
against sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2). The data is primarily
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derived from the seminal work of Baek et al. (2013), where compounds were screened for their

ability to inhibit SK1 and SK2 activity.

Table 1: Piperidyl Analogs of RB-005 - Impact of Linker and Tail Modifications

Compound ID
Linker
Modification

Tail
Modification

% SK1
Inhibition (at
50 µM)

% SK2
Inhibition (at
50 µM)

RB-005 Phenethyl 4-octylphenyl ~90% <10%

RB-023 Phenylmethyl 4-octylphenyl ~85% <10%

RB-024 3-phenylpropyl 4-octylphenyl ~90% <10%

RB-025 4-phenylbutyl 4-octylphenyl ~85% <10%

RB-019 Phenethyl 4-butylphenyl ~75% <10%

RB-020 Phenethyl 4-dodecylphenyl ~95% <15%

Table 2: Pyrrolidine and Other Headgroup Analogs of RB-005
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Compound ID
Headgroup
Modification

% SK1 Inhibition
(at 50 µM)

% SK2 Inhibition
(at 50 µM)

RB-037

(R)-2-

(hydroxymethyl)pyrroli

dine

~80% <10%

RB-038

(S)-2-

(hydroxymethyl)pyrroli

dine

~70% <10%

RB-042
(R)-2-

pyrrolidinemethanol
~90% ~90%

RB-012
Quaternary

ammonium salt
Not specified Not specified

RB-065
4-hydroxypiperidine

with triazole linker

Higher selectivity than

RB-005
No inhibition

Experimental Protocols
This section details the methodologies for the synthesis of RB-005 and its analogs, as well as

the protocol for the sphingosine kinase inhibition assay, based on the procedures described by

Baek et al. (2013).

Synthesis of 1-(4-octylphenethyl)piperidin-4-ol (RB-005)
Materials:

4-Octylacetophenone

Piperidin-4-one hydrochloride

Sodium triacetoxyborohydride

Dichloroethane (DCE)

Sodium bicarbonate (NaHCO3)
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Magnesium sulfate (MgSO4)

Ethyl acetate (EtOAc)

Hexanes

Procedure:

Reductive Amination: To a solution of 4-octylacetophenone and piperidin-4-one hydrochloride

in dichloroethane (DCE), add sodium triacetoxyborohydride in portions at room temperature.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress

by thin-layer chromatography (TLC) until the starting materials are consumed.

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of

sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer

with ethyl acetate (EtOAc).

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4),

filter, and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 1-(4-

octylphenethyl)piperidin-4-ol (RB-005).

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Sphingosine Kinase 1 (SK1) Inhibition Assay
Materials:

Human recombinant SK1 enzyme

D-erythro-sphingosine (substrate)

[γ-³²P]ATP

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.5

mg/mL BSA)
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Test compounds (RB-005 and its analogs) dissolved in DMSO

Lipid extraction solution (e.g., chloroform/methanol/HCl)

TLC plates

Phosphorimager or scintillation counter

Procedure:

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay

buffer, D-erythro-sphingosine, and the test compound at the desired concentration.

Enzyme Addition: Initiate the reaction by adding the human recombinant SK1 enzyme to the

mixture.

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30 minutes).

Reaction Termination and Lipid Extraction: Stop the reaction by adding the lipid extraction

solution. Vortex the mixture and centrifuge to separate the phases.

TLC Analysis: Spot the organic (lower) phase onto a silica gel TLC plate. Develop the TLC

plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid/water).

Quantification: Dry the TLC plate and expose it to a phosphor screen or use a scintillation

counter to quantify the amount of radiolabeled sphingosine-1-phosphate (S1P) produced.

Data Analysis: Calculate the percent inhibition of SK1 activity for each test compound by

comparing the amount of S1P formed in the presence of the inhibitor to the amount formed in

the vehicle control (DMSO).

Mandatory Visualization
Sphingosine Kinase 1 (SK1) Signaling Pathway
The following diagram illustrates the central role of sphingosine kinase 1 in cellular signaling.

SK1 phosphorylates sphingosine to produce sphingosine-1-phosphate (S1P), a critical

signaling molecule that regulates a multitude of cellular processes by acting on its cell surface
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receptors (S1PRs) and intracellular targets. Inhibition of SK1 by compounds like RB-005
disrupts this pathway, leading to potential therapeutic effects in diseases such as cancer and

inflammatory disorders.
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Caption: The Sphingosine Kinase 1 (SK1) signaling pathway and the inhibitory action of RB-
005.

Experimental Workflow for SK1 Inhibition Assay
The following diagram outlines the key steps involved in the experimental workflow for

assessing the inhibitory activity of compounds against sphingosine kinase 1.
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Caption: A streamlined workflow for the sphingosine kinase 1 (SK1) inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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